molecular formula C23H19F2N3O2 B4369504 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4369504
M. Wt: 407.4 g/mol
InChI Key: CIQOZZNWCLBXAJ-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is an intriguing compound known for its unique structure and diverse chemical properties. This compound is part of the pyrazolopyridine family, characterized by its fused pyrazole and pyridine rings. The presence of functional groups like difluoromethyl and ethylphenyl further enriches its chemical behavior, making it a subject of interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multi-step organic reactions. A common approach starts with the preparation of the pyrazolopyridine core, followed by the introduction of the difluoromethyl group and the ethylphenyl substituent. The final step usually involves the coupling of this intermediate with benzoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production often utilizes catalytic processes to enhance the yield and reduce production costs. Catalysts such as palladium or copper complexes are employed to facilitate the coupling reactions. Optimized reaction conditions, including temperature, pressure, and solvent systems, are crucial to achieve high purity and yield in industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo several types of reactions, including:

  • Oxidation: : Can occur at the methyl or ethyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

  • Reduction: : The difluoromethyl group can be reduced to a monofluoromethyl or methyl group.

  • Substitution: : Halogen atoms or other substituents on the aromatic rings can be replaced via nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Reagents like potassium permanganate (KMnO4) for oxidation, hydrogen gas (H2) with a palladium catalyst for reduction, and various nucleophiles or electrophiles for substitution reactions are commonly used.

Major Products

  • Oxidation: : 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzaldehyde or corresponding acids.

  • Reduction: : Compounds with fewer fluorine atoms.

  • Substitution: : Derivatives with different substituents on the benzene ring.

Scientific Research Applications

4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is valuable in various fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor or receptor ligand.

  • Industry: : Used in the synthesis of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These could include enzymes, receptors, or ion channels, depending on its structural compatibility. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, which can lead to various biological outcomes.

Comparison with Similar Compounds

4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is unique due to its specific substitution pattern and functional groups. Similar compounds include:

  • 4-[4-(trifluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by a trifluoromethyl group.

  • 4-[4-(difluoromethyl)-6-(4-methylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by a methyl group instead of ethyl on the phenyl ring.

  • 4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-ethyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid: : Differing by an ethyl group instead of a methyl on the pyrazolo ring.

Conclusion

This compound stands out for its complex structure and diverse applications. Whether in research or industry, its unique properties make it a compound of significant interest.

Properties

IUPAC Name

4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2/c1-3-14-4-6-15(7-5-14)19-12-18(21(24)25)20-13(2)27-28(22(20)26-19)17-10-8-16(9-11-17)23(29)30/h4-12,21H,3H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQOZZNWCLBXAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=CC=C(C=C4)C(=O)O)C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
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4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 3
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4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
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4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
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4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 6
4-[4-(difluoromethyl)-6-(4-ethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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